2-(4,5-Dihydrooxazol-2-yl)phenol is an organic compound characterized by the presence of a phenolic group attached to a 4,5-dihydrooxazole moiety. This compound is significant in various chemical and biological contexts due to its unique structural features, which contribute to its reactivity and potential applications in medicinal chemistry and materials science. The molecular formula of 2-(4,5-dihydrooxazol-2-yl)phenol is C₉H₉N₃O, and its CAS number is 20237-92-7 .
These reactions highlight the versatility of 2-(4,5-dihydrooxazol-2-yl)phenol in synthetic organic chemistry.
Research indicates that compounds containing the 4,5-dihydrooxazole structure exhibit a range of biological activities. Specific studies have shown:
The synthesis of 2-(4,5-dihydrooxazol-2-yl)phenol can be achieved through several methods:
These methods allow for the efficient preparation of the compound with varying substituents on the phenolic ring.
2-(4,5-Dihydrooxazol-2-yl)phenol has several notable applications:
Interaction studies involving 2-(4,5-Dihydrooxazol-2-yl)phenol often focus on its binding affinity with various biological targets. For instance:
These studies are crucial for understanding the therapeutic potential and mechanisms of action of the compound .
Several compounds share structural similarities with 2-(4,5-Dihydrooxazol-2-yl)phenol. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
4-Hydroxyphenyl oxazole | Contains an oxazole ring but lacks the dihydro form | Exhibits different biological activities |
2-Amino phenol | Similar phenolic structure | Lacks oxazole functionality |
4,5-Dihydrooxazole | Contains the same oxazole moiety | Does not have a phenolic group |
The uniqueness of 2-(4,5-Dihydrooxazol-2-yl)phenol lies in its combination of both a phenolic group and a dihydrooxazole ring, which enhances its reactivity and potential applications compared to these similar compounds.